2-(3-Chlorophenyl)pyrrolidine
Overview
Description
2-(3-Chlorophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 3-chlorophenyl group
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds have shown target selectivity characterized by the pyrrolidine ring and its derivatives .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
2-(3-Chlorophenyl)pyrrolidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with voltage-gated sodium and calcium channels, as well as GABA A and TRPV1 receptors . These interactions suggest that this compound may influence ion channel activity and neurotransmitter release, thereby affecting neuronal signaling and other physiological processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of carbonic anhydrase isoenzymes, which are involved in maintaining pH balance and ion transport within cells . Additionally, its interaction with ion channels and receptors can lead to changes in cellular excitability and neurotransmission.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It has been found to interact with neuronal voltage-sensitive sodium and L-type calcium channels, which play crucial roles in the propagation of action potentials and calcium signaling . These interactions can result in the inhibition or activation of these channels, leading to alterations in cellular excitability and neurotransmitter release. Furthermore, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular excitability and neurotransmitter release, which can have lasting effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate ion channel activity and neurotransmitter release without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of determining the appropriate dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized by cytochrome P450 enzymes, which play a key role in its biotransformation and elimination from the body . Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters . These transporters facilitate the localization and accumulation of this compound in specific cellular compartments, influencing its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization is crucial for its interaction with specific biomolecules and its involvement in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)pyrrolidine typically involves the reaction of 3-chlorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Substituted pyrrolidine derivatives
Scientific Research Applications
2-(3-Chlorophenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)pyrrolidine
- 3-(4-Chlorophenyl)pyrrolidine
- 2-(2-Chlorophenyl)pyrrolidine
Uniqueness
2-(3-Chlorophenyl)pyrrolidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
2-(3-chlorophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTPGDGQKPCDMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404478 | |
Record name | 2-(3-chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298690-74-1 | |
Record name | 2-(3-Chlorophenyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=298690-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-chlorophenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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